

# Intravenous vs. Oral DS-1040: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of intravenous (IV) and oral formulations of DS-1040, a novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). DS-1040 is being investigated as a potential therapeutic agent to enhance fibrinolysis in thromboembolic diseases. This document summarizes key experimental data, outlines methodologies from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

# **Efficacy Data Summary**

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of intravenous and oral DS-1040 based on data from clinical and preclinical studies.



| Parameter          | Intravenous DS-<br>1040                                                                                                                                                                                   | Oral DS-1040                                                                                                          | Source    |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| Indication Studied | Acute Ischemic<br>Stroke, Pulmonary<br>Embolism, Healthy<br>Volunteers                                                                                                                                    | Healthy Volunteers                                                                                                    | [1][2][3] |
| Dose Range         | 0.1 mg to 80 mg                                                                                                                                                                                           | 50 mg to 400 mg<br>single doses; 100 mg<br>QD, 200 mg QD, 150<br>mg BID multiple doses                                | [1][2][4] |
| Pharmacokinetics   | Plasma exposure increased proportionally with the dose.[1]                                                                                                                                                | Dose-proportional increase in exposure (peak concentration and area under the curve) across the single-dose range.[4] | [1][4]    |
| Pharmacodynamics   | Caused a substantial dose-dependent and time-dependent decrease in TAFIa activity and 50% clot lysis time.[1] Levels of D-dimer, indicative of endogenous fibrinolysis, increased in some individuals.[1] | Dose-dependent inhibition of total TAFIa activity was observed following single and multiple doses.[4]                | [1][4]    |



| Safety Profile       | Well tolerated in healthy subjects and patients with acute ischemic stroke or pulmonary embolism. [1][2][3] No significant impact on bleeding time, coagulation parameters, or platelet aggregation.[1][5] | Well tolerated in healthy subjects with no serious adverse events reported.[4] No effect on coagulation parameters or treatment-related trends in bleeding time.[4] | [1][2][3][4][5] |
|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Preclinical Efficacy | In a rat microthrombosis model, intravenously administered DS-1040 reduced existing fibrin clots.[6]                                                                                                       | Both intravenously and orally administered DS-1040 elevated plasma D-dimer levels with similar plasma exposures in a rat model.[6]                                  | [6]             |

# **Signaling Pathway of DS-1040**

DS-1040 enhances fibrinolysis by inhibiting the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa). The diagram below illustrates this mechanism.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. d-nb.info [d-nb.info]
- 4. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombinactivatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Intravenous vs. Oral DS-1040: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560596#comparing-intravenous-vs-oral-ds-1040-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com